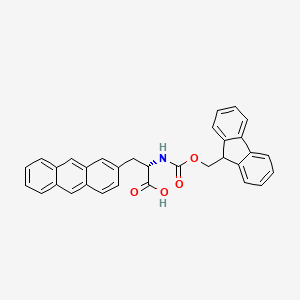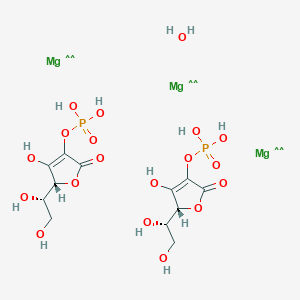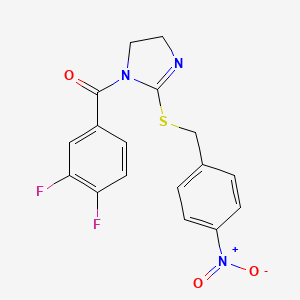
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:
Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.
Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.
Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.
Industrial Production Methods: Industrial production might involve scalable processes such as:
Continuous flow synthesis to enhance efficiency.
Catalytic processes to reduce energy consumption and improve yields.
Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.
Reduction: Conversion to reduced forms with the help of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Aminated derivatives from reduction.
Halo or alkyl substituted products from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.
Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.
Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.
Mecanismo De Acción
Molecular Targets and Pathways:
The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds:
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.
Uniqueness:
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.
Propiedades
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKBHNWOGXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2763484.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)




![N-(2-chlorobenzyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2763498.png)
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2763499.png)
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)
![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)


